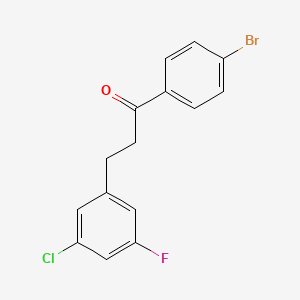

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Description

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone (CAS: 898750-46-4) is a halogenated propiophenone derivative with a molecular formula of C₁₅H₁₀BrClF₆O. Its structure features a bromine substituent at the 4'-position of the propiophenone backbone and a 3-chloro-5-fluorophenyl group at the 3-position. This compound is primarily utilized in industrial research, particularly in synthetic organic chemistry and pharmaceutical intermediate development .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-4-2-11(3-5-12)15(19)6-1-10-7-13(17)9-14(18)8-10/h2-5,7-9H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMRBXWPIIRYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644949 | |

| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-49-7 | |

| Record name | 1-(4-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential pharmacological activities and as an intermediate in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and physicochemical properties are heavily influenced by its halogen substituents. Below is a comparative analysis with structurally related propiophenone derivatives:

Key Observations :

- Halogen Effects: Bromine and chlorine atoms enhance electrophilicity at the carbonyl group, making the compound more reactive in nucleophilic additions compared to non-halogenated propiophenone .

- Electron-Withdrawing Groups: The 3-chloro-5-fluorophenyl group in the target compound increases its stability in acidic conditions relative to derivatives with electron-donating groups (e.g., 4'-aminopropiophenone) .

- Thiomethyl Substitution: The thiomethyl group in 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone introduces sulfur-based reactivity, enabling participation in redox reactions .

Reactivity in α-Functionalization Reactions

Evidence from α-phenylselenation reactions highlights substituent-dependent yields:

- Propiophenone derivatives with aromatic substituents (e.g., acetophenone, propiophenone) showed higher yields (0.51–0.59 mmol) compared to aliphatic ketones like cyclohexanone (0.43 mmol) due to resonance stabilization of intermediates .

Biological Activity

4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of bromine and halogen substituents, is part of a broader class of propiophenones that have shown promise in medicinal chemistry, particularly in cancer research and pain modulation.

- Molecular Formula : C15H12BrClF

- Molecular Weight : Approximately 335.62 g/mol

- Structure : The compound features a propiophenone backbone with a bromo group at the para position and a chloro-fluoro-substituted phenyl group.

The biological activity of 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate pathways involved in pain signaling and exhibit anticancer properties through the following mechanisms:

- Receptor Binding : The compound may interact with specific receptors, potentially influencing cellular signaling pathways related to pain and inflammation.

- Enzyme Inhibition : It could inhibit enzymes involved in tumor progression or inflammatory responses, although detailed mechanisms remain to be elucidated.

Anticancer Activity

Research indicates that compounds similar to 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone exhibit significant anticancer effects. For instance, studies on structurally related analogs have shown:

- Inhibition of Cell Proliferation : Compounds with similar structures demonstrated reduced proliferation rates in various cancer cell lines, including breast and prostate cancer cells.

- Induction of Apoptosis : Some analogs have been reported to induce apoptosis in cancer cells, suggesting potential therapeutic applications.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |

| Norendoxifen (analog) | PC-3 (prostate cancer) | 8.5 | Aromatase inhibition |

Pain Modulation

The analgesic potential of this compound has also been explored:

- Pain Pathway Interaction : Initial findings suggest that it may act on pain receptors, potentially offering new avenues for pain management therapies.

Case Studies

-

Study on Anticancer Properties :

- A study published in the Journal of Medicinal Chemistry investigated the effects of various propiophenone derivatives on breast cancer cell lines. The results indicated that compounds with halogen substitutions, like 4'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, showed enhanced activity against MCF-7 cells compared to non-substituted analogs .

- Analgesic Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.